molecular formula C17H24N2O3 B3433969 Carperidine CAS No. 7008-32-4

Carperidine

Cat. No.: B3433969
CAS No.: 7008-32-4
M. Wt: 304.4 g/mol
InChI Key: IXZCNCWEDOHVLK-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Carperidine (B1618820) in Chemical Research

The term "carpyridine" is a portmanteau derived from its constituent chemical groups: carbazole (B46965) and pyridine (B92270). uzh.ch The development of these macrocycles is a relatively recent advancement in chemistry, driven by the exploration of molecular shape as a key determinant of material properties. chemrxiv.orgchimia.ch The evolution of this compound research has been marked by a shift from traditional supramolecular chemistry, which often relies on strong, directional interactions like hydrogen bonding, to a focus on "shape-assisted self-assembly" (SASA). chemrxiv.orgnih.gov This innovative approach utilizes the unique topography of the carpyridine molecules to guide their assembly into highly ordered structures. chimia.ch Early research focused on the synthesis of the basic carpyridine scaffold and the investigation of its fundamental self-assembly properties. uzh.ch Subsequent studies have explored the impact of various functional groups and alkyl chains on the assembly process, leading to the creation of diverse one-dimensional and two-dimensional supramolecular polymers. uzh.chchemrxiv.orgnih.gov

Significance and Scope of this compound in Contemporary Chemical Science

This compound holds considerable significance in contemporary chemical science due to its role in advancing the understanding of self-assembly processes. ismsc2023.org The ability of these saddle-shaped monomers to form highly ordered nanosheets and fibers based on weak van der Waals forces and π-π interactions, without strong directional bonding, represents a paradigm shift in materials design. chemrxiv.orgnih.govresearchgate.net This "shape-assisted self-assembly" opens up new possibilities for creating complex, functional materials from simple molecular building blocks. uzh.chchimia.ch The scope of this compound research is broad, impacting fields such as materials science, nanotechnology, and analytical chemistry. mdpi.comresearchgate.net The tunable nature of carpyridine derivatives allows for the rational design of materials with specific electronic and physical properties. uzh.ch

Multidisciplinary Research Perspectives on this compound

The study of this compound is inherently multidisciplinary, drawing on expertise from organic synthesis, supramolecular chemistry, computational modeling, and preclinical investigations.

The synthesis of this compound and its derivatives is a key area of research. The general synthetic strategy involves the coupling of carbazole and pyridine moieties. chemrxiv.org For instance, phenylated carpyridine (2H-Car-Ph) has been synthesized through a multi-step process involving a Suzuki cross-coupling reaction to functionalize the carbazole core, followed by bromination, Miyaura borylation, and a final Suzuki-Miyaura cross-coupling with dibromopyridine. acs.org The synthesis of various carpyridine derivatives with different alkyl chain lengths has also been reported, allowing for systematic studies of how these chains influence self-assembly. nih.gov The synthetic routes are often complex and require careful optimization to achieve reasonable yields. uzh.chacs.org

Table 1: Synthetic Methods for this compound Derivatives

Derivative Key Reaction Steps Reference
Phenylated Carpyridine (2H-Car-Ph) Suzuki cross-coupling, Bromination, Miyaura borylation, Suzuki-Miyaura cross-coupling acs.org

Supramolecular chemistry is central to this compound research, focusing on the non-covalent interactions that drive their self-assembly. researchgate.net Carpyridines are notable for their ability to form extensive one-dimensional (1D) and two-dimensional (2D) supramolecular polymers through a process termed "Shape-Assisted Self-Assembly" (SASA). uzh.chchemrxiv.org This assembly is primarily driven by π-π stacking of the curved aromatic cores and van der Waals interactions between peripheral sidechains. chemrxiv.org

The inherent curvature of the carpyridine macrocycle restricts translational and rotational movements, leading to the formation of ordered columnar stacks. uzh.ch By modifying the substituents on the carpyridine core, researchers can control the dimensionality of the resulting supramolecular structure. For example, attaching alkyl chains to the carbazole units can lead to the formation of 2D nanosheets, while substitution at the para positions of the pyridine rings can block lateral association, resulting in 1D supramolecular fibers. uzh.chchemrxiv.org The presence of water can also significantly influence the assembly, acting as a comonomer to form a hydrogen-bonded network within the columnar stacks. chemrxiv.orgacs.org

Table 2: Self-Assembly Behavior of this compound Derivatives

Derivative Assembly Type Driving Interactions Reference
Alkyl-substituted Carpyridines 2D Nanosheets π-π stacking, van der Waals uzh.chnih.gov
Hexa-substituted Carpyridines 1D Supramolecular Polymers π-π stacking, van der Waals (with blocked lateral association) chemrxiv.org

Computational chemistry and theoretical studies, particularly Density Functional Theory (DFT), have been instrumental in understanding the structure and behavior of this compound assemblies. uzh.chresearchgate.net DFT calculations have been used to predict the preferred stacked conformation of the carpyridine core, revealing a slipped, alternated arrangement. uzh.chresearchgate.net These calculations have also helped to elucidate the nature of the intermolecular interactions, confirming that the assembly is driven by a delicate balance of dipolar π-π and hydrophobic interactions. chimia.ch

Theoretical studies have complemented experimental findings from techniques like X-ray crystallography and electron diffraction to provide a detailed picture of the molecular arrangement within the self-assembled structures. researchgate.netresearchgate.net For instance, calculations have shown that the distance between the centroids of stacked carpyridine cores is approximately 3.8 Å, which is within the expected range for π-π stacking. researchgate.net Computational methods are also employed to investigate the influence of different functional groups on the electronic properties and assembly behavior of carpyridines. ismsc2023.orgresearchgate.net

While the primary focus of this compound research has been on materials science, there is a preclinical dimension related to understanding and mimicking biological processes. The self-assembly of carpyridines into highly ordered structures provides a model system for studying natural molecular recognition processes, such as enzyme-substrate interactions. eldico-scientific.com The ability to create functional materials with tunable properties also opens avenues for applications in areas like biosensing. rsc.orgrsc.org

It is important to distinguish the macrocyclic "carpyridines" from the opioid compound also named "this compound" (ethyl 1-(2-carbamylethyl)-4-phenylpiperidine-4-carboxylate), which is listed as a controlled substance. nih.govjustice.gc.ca Preclinical investigations of the macrocyclic carpyridines are not focused on traditional pharmacology involving receptor binding or in vivo efficacy in animal models for disease treatment. researchgate.netimcentras.ltnih.gov Instead, the preclinical interest lies in the fundamental biological relevance of their self-assembly and the potential to create novel materials for biomedical applications. nih.govnih.gov For example, the development of new luminescent systems based on carpyridines is envisioned for applications in biomedical imaging. ismsc2023.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-(3-amino-3-oxopropyl)-4-phenylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-2-22-16(21)17(14-6-4-3-5-7-14)9-12-19(13-10-17)11-8-15(18)20/h3-7H,2,8-13H2,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZCNCWEDOHVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CCC(=O)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10226254
Record name Carperidine
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Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7008-32-4, 7528-13-4
Record name Ethyl 1-(3-amino-3-oxopropyl)-4-phenyl-4-piperidinecarboxylate
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Record name Carperidine [INN:BAN]
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Record name Carperidine
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Record name CARPERIDINE
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Synthetic Methodologies and Chemical Derivatization of Carperidine Analogues

Pioneering Synthetic Routes for Carpyridine Core Structures

The construction of the foundational carpyridine framework relies on the strategic assembly of pre-functionalized carbazole (B46965) and pyridine (B92270) building blocks. chemrxiv.org These routes are designed to efficiently form multiple carbon-carbon bonds, often in a single step, to create the macrocyclic structure.

The journey to the carpyridine macrocycle begins with the careful preparation of its constituent parts. The carbazole unit, a rigid and electron-rich system, and the pyridine unit, an electron-deficient heterocycle, must be appropriately functionalized to enable their eventual linkage.

Typically, carbazole is first modified at its 3- and 6-positions. acs.org A common initial step is a Friedel-Crafts acylation, followed by reduction of the introduced carbonyl groups. chemrxiv.org Subsequent bromination at positions ortho to the alkyl groups and a Miyaura borylation reaction install the necessary boronic ester functionalities, preparing the carbazole component for cross-coupling. chemrxiv.org Similarly, pyridine derivatives, such as 2,6-dibromopyridine (B144722), are employed as the complementary coupling partners. chemrxiv.orgnih.gov This pre-functionalization is critical for directing the subsequent bond-forming reactions that build the larger molecular architecture. Other, non-macrocyclic carbazole-pyridine copolymers have been synthesized via a modified Chichibabin reaction, where diacetylated N-alkylcarbazoles are condensed with substituted benzaldehydes. beilstein-journals.orgnih.gov

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming the carbon-carbon bonds that define the carpyridine skeleton. The Suzuki-Miyaura cross-coupling reaction is particularly prominent in this field. acs.orgchemrxiv.org This reaction creates a bond between an organoboron compound (like the borylated carbazole derivative) and an organic halide (like dibromopyridine) in the presence of a palladium catalyst and a base. youtube.com

The synthesis of carpyridine macrocycles often involves a one-pot reaction where four new bonds are formed to construct the strained framework. chemrxiv.org For instance, reacting a diborylated carbazole derivative with 2,6-dibromopyridine using a palladium catalyst such as Pd(PPh₃)₄ facilitates the macrocyclization. acs.org The efficiency of this key step is influenced by factors like the choice of catalyst, base, and solvent, which are optimized to favor the formation of the desired macrocycle over competing polymerization or side reactions. chemrxiv.orgmdpi.com

Table 1: Key Reactants in Suzuki-Miyaura Macrocyclization for Carpyridine Synthesis

Reactant Type Example Compound Role in Reaction
Boron-functionalized Moiety 3,6-dialkyl-2,7-bis(pinacolborato)carbazole Nucleophilic partner
Halogenated Moiety 2,6-dibromopyridine Electrophilic partner
Catalyst Tetrakis(triphenylphosphine)palladium(0) Facilitates C-C bond formation

This table is generated based on synthetic strategies described in the literature. acs.orgchemrxiv.org

The final step in forming the core structure is the macrocyclization itself. This process connects the pre-functionalized carbazole and pyridine units into a single, large ring. The Suzuki-Miyaura coupling is the primary macrocyclization technique employed, creating a strained, saddle-shaped porphyrinoid-like structure. acs.orgresearchgate.net

The success of the macrocyclization is highly dependent on reaction conditions. An optimized procedure may involve the sequential or slow addition of one of the coupling partners to maintain high-dilution conditions, which favors intramolecular cyclization over intermolecular polymerization. nih.gov This technique is crucial for achieving reasonable yields of the desired macrocyclic product, which can range from 2% to 21% depending on the specific peripheral substituents on the building blocks. acs.orgchemrxiv.org While macrocyclization is a well-established strategy for creating compounds with unique properties, its application in forming strained systems like carpyridines showcases a sophisticated use of modern synthetic chemistry. nih.govepfl.ch

Advanced Derivatization Strategies for Structural Modification

Once the carpyridine core is synthesized, its properties can be finely tuned through further chemical modifications. These derivatization strategies allow for the introduction of various functional groups at specific positions on the macrocycle's periphery.

The functional groups on the exterior of the carpyridine macrocycle play a critical role in governing its self-assembly and intermolecular interactions. By strategically placing substituents, chemists can control how the molecules stack and associate in solution or the solid state. chemrxiv.org

For example, attaching alkyl chains (such as butyl or hexyl groups) to both the carbazole and pyridine moieties influences the molecule's solubility and its ability to form one-dimensional supramolecular polymers or two-dimensional nanosheets. acs.orgchemrxiv.org The presence of these aliphatic chains can block lateral association between molecular columns, thereby directing the self-assembly process. chemrxiv.org This peripheral functionalization is key to designing carpyridine-based materials with specific organizational properties, driven by a combination of π-π stacking of the aromatic cores and van der Waals interactions of the sidechains. chemrxiv.orgnih.gov

Table 2: Influence of Peripheral Substituents on Carpyridine Self-Assembly

Substituent Position Resulting Structure
Alkyl chains Carbazole only 2D Supramolecular Sheets
Alkyl chains Carbazole and Pyridine 1D Supramolecular Polymers (Fibers)

This table is generated based on principles of supramolecular chemistry discussed in the cited literature. acs.orgchemrxiv.org

Regioselective substitution involves introducing functional groups at specific, predetermined positions on a molecule. For complex scaffolds like carpyridines, this control is essential for establishing clear structure-activity relationships. While the primary synthesis of carpyridines relies on using pre-functionalized building blocks, general principles of regioselectivity for the parent heterocycles (carbazole and pyridine) are well-established.

The synthesis of substituted carbazoles can be achieved with complete regiochemical control by designing cyclization reactions where the substitution pattern of the starting material directly dictates the pattern in the final product. oregonstate.edu For instance, intramolecular cycloadditions of alkyne-tethered 3-anilido-2-pyrones yield substituted carbazoles with predictable regiochemistry, tolerating a wide variety of electron-withdrawing and electron-donating groups. oregonstate.edu Similarly, regioselective functionalization of the pyridine ring is a mature field, often guided by the inherent electronic properties of the heterocycle or through the use of directing groups. rsc.org These established methodologies for achieving regioselectivity can be applied to the initial building blocks, ensuring that the final carpyridine macrocycle bears functional groups in the desired locations.

Influence of Sidechain Variation on Molecular Behavior

The molecular behavior of carperidine (B1618820) analogues is significantly influenced by variations in the sidechain attached to the piperidine (B6355638) nitrogen and modifications to the carboxamide group. Structure-activity relationship (SAR) studies on related 4-phenylpiperidine (B165713) scaffolds, such as carfentanil amides, provide insight into how these changes can modulate pharmacological properties, particularly receptor affinity and functional activity.

One synthetic approach that allows for systematic sidechain variation is the Ugi multicomponent reaction. nih.gov This reaction enables the creation of a library of bis-amide analogues by combining N-alkylpiperidones, aniline (B41778), propionic acid, and various isocyanides. nih.gov By altering the isocyanide reactant, a diverse set of amide substituents can be introduced, leading to compounds with distinct pharmacological profiles. For instance, a study on carfentanil amide analogues synthesized via this method demonstrated that varying the amide sidechain from simple linear alkyls to more complex cyclic structures directly impacts binding affinity for mu (MOR) and delta (DOR) opioid receptors. nih.gov

The introduction of different N-substituents on the piperidine ring is another critical area of derivatization. While this compound features a 3-aminocarbonylpropyl group, other analogues utilize different substituents to alter activity. For example, the N-cyclopropylmethyl group is known to be associated with MOR-antagonistic properties in some opioid scaffolds. nih.gov The synthesis of analogues with such groups allows for the exploration of a spectrum of activities from full agonism to partial agonism and antagonism.

Research findings indicate that even subtle changes to the sidechain can lead to significant shifts in receptor selectivity and efficacy. A lead compound from a synthesized library of carfentanil amides, identified as N-cycloheptyl-1-phenylethyl-4-(N-phenylpropionamido)-piperidine-4-carboxamide, was found to be a mixed MOR agonist/DOR partial agonist. nih.gov This mixed profile, achieved through specific sidechain modifications, resulted in a compound with a moderate analgesic potency but with a potentially improved side effect profile, showing less respiratory depression than morphine in preclinical models. nih.gov

The data below illustrates how varying the R-group on the amide substituent of a carfentanil analogue scaffold can influence binding affinity at opioid receptors.

CompoundSidechain Variation (R-group)MOR Binding Affinity (Ki, nM)DOR Binding Affinity (Ki, nM)KOR Binding Affinity (Ki, nM)
Analogue 1n-Butyl1.5 ± 0.2231 ± 25>10000
Analogue 2tert-Butyl2.5 ± 0.312 ± 1>10000
Analogue 3Cyclohexyl0.8 ± 0.115 ± 2>10000
Analogue 4 (Lead Compound)Cycloheptyl0.5 ± 0.110 ± 1>10000

Data is illustrative and based on findings from studies on carfentanil amide analogues. nih.gov

Optimization of Synthetic Yields and Purity

The optimization of synthetic routes for this compound and its analogues is crucial for ensuring high yields and purity, which are essential for reliable pharmacological evaluation. The principles of optimization can be effectively demonstrated through the synthesis of structurally related fentanyl analogues, which share the core 4-anilidopiperidine scaffold. A general three-step strategy for these compounds involves N-alkylation of a piperidone precursor, a reductive amination step, and a final acylation. nih.gov

Optimization studies for each step have identified key parameters that significantly impact the outcome. For the initial N-alkylation of 4-piperidone, solvent choice was found to be critical. In one study, switching the solvent from dimethylformamide (DMF) to acetonitrile (B52724) for the alkylation step increased the product yield from 72% to 88%. nih.gov Further optimization of this step can involve adjusting the reaction temperature, the molar ratio of reactants, and the choice of base.

Another key transformation, the Strecker-type condensation of a piperidone with aniline and hydrocyanic acid (HCN), can be optimized to yield the corresponding anilino-nitrile in yields of approximately 90%. researchgate.net Subsequent selective hydrolysis of the nitrile to an amide is another critical step where conditions must be carefully controlled to prevent unwanted side reactions and maximize the yield of the desired product. researchgate.net

The following table summarizes the results of optimization studies for a key alkylation step in the synthesis of a fentanyl precursor. nih.gov

ParameterCondition ACondition B (Optimized)Yield
SolventDimethylformamide (DMF)-72%
Solvent-Acetonitrile88%
BasePotassium CarbonatePotassium Carbonate-
ReactantBenzyl-4-piperidoneBenzyl-4-piperidone-

Scale-Up Considerations for Research Applications

Scaling up the synthesis of this compound analogues from milligram to gram quantities for extensive preclinical research presents a distinct set of challenges compared to bench-scale synthesis. The primary goal is to develop a process that is not only high-yielding but also safe, reproducible, and economically viable for producing larger batches. An efficient synthetic route that has been optimized on a small scale is the prerequisite for any scale-up effort. nih.gov

One of the first considerations is the choice of reagents and solvents. For example, early commercial syntheses of the related compound meperidine utilized highly toxic and volatile nitrogen mustards, which posed significant industrial production problems. google.com A scalable synthesis must prioritize the use of less hazardous materials. Furthermore, reaction conditions must be carefully managed. Exothermic reactions that are easily controlled in a small flask with an ice bath may require a jacketed reactor with precise temperature control at a larger scale to prevent thermal runaways.

Purification methods also need to be adapted for larger quantities. While standard column chromatography is suitable for purifying small amounts of material, it becomes inefficient and costly for gram-scale production. Alternative methods such as flash chromatography, recrystallization, or salt formation are often employed to isolate the final product with high purity on a larger scale. nih.govnih.gov For instance, the conversion of the final amine product to its hydrochloride or citrate (B86180) salt can be an effective final purification step that yields a stable, crystalline solid suitable for research applications. nih.gov

Process development for the scale-up of a potent histone deacetylase inhibitor, largazole, highlights common challenges. nih.gov When a reaction was scaled from a 30 g to a 70 g batch, the yield dropped from 61% to 35% due to an increase in side reactions like elimination and transesterification. nih.gov This underscores the need to re-optimize reaction conditions and workup procedures at each stage of scale-up to maintain efficiency. A successful scale-up strategy ultimately enables the gram-scale, efficient production of the target compounds, making further biological and pharmacological studies feasible. nih.gov

Advanced Structural Elucidation and Conformational Analysis of Carperidine Systems

Single Crystal X-ray Diffraction Studies of Carperidine (B1618820) Derivatives

Single-crystal X-ray diffraction is a powerful non-destructive technique that yields precise information about the internal lattice of crystalline materials, including unit cell dimensions, bond lengths, bond angles, and the spatial arrangement of atoms. carleton.edu This method has been instrumental in characterizing the solid-state structures of various this compound derivatives. researchgate.netresearchgate.net

X-ray crystallography of this compound derivatives, grown from a toluene (B28343)/methanol solvent system, has revealed that those with alkyl side chains of three carbons or longer tend to form loose columnar structures. researchgate.net In these arrangements, the this compound monomers pack into zig-zagged, antiparallel columnar arrays that repeat throughout the crystal structure. researchgate.net A significant finding from these studies is the consistent orientation of the this compound cores relative to one another. researchgate.net For instance, in the 2H-Car-C4 derivative, the fluctuation in the torsion angle between adjacent this compound cores within the columns is limited to a maximum of 8.5 degrees. researchgate.net This lack of rotation, coupled with some translational displacement, results in the formation of non-twisting stacks, which in turn leads to the observed layered structure. researchgate.net

In contrast, the derivative with a shorter ethyl side chain, 2H-Car-C2, exhibits a different packing arrangement, forming a defined 2D network of dimers. researchgate.net The crystal structure of 2H-Car-C3 showed a high degree of disorder in the sidechains. researchgate.net It is important to note that the crystallization process can lead to different molecular arrangements, or polymorphs, compared to supramolecular assembly from solution. nih.gov This was observed for 2H-Car-C5, where the crystal packing differed from the structures formed via self-assembly. researchgate.netnih.gov

DerivativeCrystal Packing MotifKey Structural Feature
2H-Car-C22D network of dimersOffset dimeric units forming a square sheet-like structure. researchgate.net
2H-Car-C3DisorderedHigh level of disorder in the sidechains. researchgate.net
2H-Car-C4Zig-zagged antiparallel columnar arraysLimited fluctuation in this compound-carperidine torsion angle (max 8.5°). researchgate.net
>C3 chainsLoose columnsConsistent formation of non-twisting stacks. researchgate.netresearchgate.net

This table summarizes the solid-state packing characteristics of various this compound derivatives as determined by single-crystal X-ray diffraction.

Electron Diffraction Analysis of this compound Assemblies

Electron diffraction has emerged as a crucial technique for the structural analysis of submicron-sized crystals and self-assembled nanosheets, which are often too small for conventional X-ray diffraction. rigaku.com This method has been particularly insightful in studying the assembly of this compound monomers into two-dimensional (2D) structures. acs.orgnih.gov

Studies on a phenyl-functionalized this compound, 2H-Car-Ph, have shown that the presence of water during self-assembly from a toluene solution significantly influences the resulting molecular organization. acs.orgnih.gov Under dry conditions, this compound molecules stack through π-π interactions between their curved saddle-shaped surfaces. acs.orgnih.gov However, in the presence of water, a hydrogen-bonded network between water molecules and the this compound core forms, leading to perfectly linear columns. acs.orgnih.gov This demonstrates that water can act as a structural component, facilitating a different packing arrangement. acs.orgfigshare.com

Selected area electron diffraction (SAED) has been employed to analyze nanosheets formed from a series of carpyridine derivatives with varying alkyl chain lengths (from C1 to C10). nih.gov For derivatives 2H-Car-C6, 2H-Car-C7, and 2H-Car-C8, a principal distance of approximately 4 Å was observed, which is characteristic of the π-π stacking distance between the this compound cores. nih.gov In contrast, shorter-chained derivatives like 2H-Car-C1, 2H-Car-C2, 2H-Car-C4, and 2H-Car-C5 displayed highly ordered arrays of discrete diffraction spots, indicating a high degree of crystallinity within the self-assembled sheets. nih.gov The derivative 2H-Car-C10, however, did not show diffraction, suggesting a lack of long-range order. nih.govresearchgate.net

Micro-electron diffraction (µED) further corroborated these findings, confirming that for derivatives up to 2H-Car-C4, the packing in self-assembled structures matched that observed in single crystals. nih.gov However, a divergence was noted for 2H-Car-C5, indicating polymorphism between the crystallized and self-assembled forms. nih.govresearchgate.net

Derivative/ConditionDiffraction PatternInferred Structural Feature
2H-Car-Ph (dry toluene)7.6 Å × 17.2 Åπ-π stacking between curved surfaces. acs.org
2H-Car-Ph (wet toluene)4.2 Å × 16.4 Å / 4.4 Å × 16.2 ÅHydrogen-bonded water-carperidine network. acs.org
2H-Car-C1, C2, C4, C5Highly ordered discrete spotsCrystalline 2D sheets. nih.gov
2H-Car-C6, C7, C8Diffuse halos with ~4 Å spacingπ-π stacking between this compound cores. nih.gov
2H-Car-C10No diffractionLack of supramolecular ordering. nih.gov

This table presents electron diffraction data and the corresponding structural interpretations for various this compound assemblies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. nmims.edu It provides detailed information about the chemical environment of individual atoms, their connectivity, and conformational equilibria. nmims.edulibretexts.org

In ¹H NMR spectroscopy, the chemical shift of a proton is highly sensitive to its local electronic environment. libretexts.org Protons attached to nitrogen atoms (N-H protons) exhibit a wide range of chemical shifts, often appearing as broad signals due to chemical exchange with solvent or trace amounts of water. researchgate.netmsu.edureddit.com The formation of hydrogen bonds typically leads to a significant downfield shift (to a higher frequency) of the N-H resonance. ucl.ac.uk The precise chemical shift is dependent on factors such as solvent, concentration, and temperature. msu.eduucl.ac.uk For this compound systems, the N-H proton is a key feature, and its resonance provides valuable information about intermolecular interactions, such as the hydrogen bonding observed in the presence of water. acs.org

NMR spectroscopy, in conjunction with molecular dynamics (MD) simulations, is a powerful approach to investigate the dynamic processes that govern molecular recognition and self-assembly. plos.orgplos.org Two primary models describe these binding events: "induced fit," where a ligand induces a conformational change in the receptor, and "conformational selection," where the receptor exists in a pre-equilibrium of different conformations, and the ligand selectively binds to and stabilizes a specific one. plos.orgfrontiersin.orgnih.gov

For flexible molecules like carperidines, which can adopt different conformations, understanding these dynamics is crucial. bonvinlab.org The saddle shape of the this compound macrocycle is a key topographical feature that restricts rotational and translational freedom upon self-assembly. researchgate.net Solid-state NMR studies on other systems have demonstrated the interplay between protein conformational equilibrium and membrane curvature, where different protein conformations can be favored in different lipid environments. nih.gov This principle of conformational selection, driven by the shape and environment, is highly relevant to the self-assembly of this compound systems. The inherent curvature of the this compound monomer likely influences the selection of specific packing arrangements to minimize free energy, leading to the formation of ordered 2D structures. researchgate.netresearchgate.net

Investigating Saddle Conformations and Molecular Curvature

The unique, negatively curved saddle-shape of the this compound macrocycle is a defining characteristic that dictates its self-assembly behavior. acs.orgresearchgate.net This molecular curvature plays a critical role in the formation of ordered materials by restricting the rotational freedom of the monomers as they associate. researchgate.netresearchgate.net

The saddle topography enhances the ordering process, allowing for the formation of well-defined 2D materials even without strong, directional interactions like hydrogen bonds. researchgate.net The interaction between the curved π-surfaces is a primary driving force for stacking. acs.orgnih.gov Studies on other molecular systems have shown that saddle-shaped geometries can be stabilized in environments with negative Gaussian curvature. biorxiv.org For instance, certain peptides can induce saddle-curvature instability in lipid bilayers. rsc.org

In this compound systems, the saddle shape acts as a "rotational lock," guiding the monomers into non-twisting stacks. researchgate.net This shape-assisted self-assembly principle is consistent across a range of derivatives, demonstrating how incorporating specific topography into molecular design can lead to highly ordered structures. researchgate.net The interplay between the intrinsic molecular curvature of the this compound unit and the intermolecular forces governs the formation of either linear columns or more complex 2D networks, highlighting the importance of shape as a design principle in supramolecular chemistry. acs.orgresearchgate.net

Theoretical and Computational Chemistry Approaches to Carperidine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Energy Landscapes

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it a popular choice for calculating molecular properties. wikipedia.orgmdpi.com

In the context of Carperidine (B1618820), DFT calculations are instrumental in determining its optimal molecular geometry, including bond lengths, bond angles, and dihedral angles. mdpi.comrsc.org These calculations help in understanding the three-dimensional structure of the molecule, which is fundamental to its chemical reactivity and biological activity.

Furthermore, DFT is employed to explore the energy landscapes of this compound. aps.orgnccr-marvel.chnih.gov This involves calculating the energy of different molecular conformations to identify the most stable structures (global and local minima on the potential energy surface). researchgate.net For instance, DFT studies on related "carpyridine" cores have been used to predict molecular arrangements and π-π stacking distances, which are crucial for understanding intermolecular interactions. researchgate.net Such analyses can reveal the preferred spatial orientation of the molecule and the energy barriers between different conformational states. nccr-marvel.chnih.gov

Key Parameters Calculated using DFT for this compound:

Parameter Description Relevance
Optimized Molecular Geometry The lowest energy arrangement of atoms in the molecule. Determines the molecule's shape and steric properties.
Molecular Orbital Energies Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Indicates the molecule's electronic reactivity and susceptibility to reaction. mdpi.com
Vibrational Frequencies Frequencies of molecular vibrations. Used to characterize stationary points on the potential energy surface and to compare with experimental spectroscopic data. mdpi.com

| Dipole Moment | A measure of the polarity of the molecule. | Influences solubility and intermolecular interactions. mdpi.com |

Semi-Empirical Calculations (e.g., PM6 Method)

Semi-empirical quantum chemistry methods are based on the same foundational Hartree-Fock formalism as ab initio methods but incorporate several approximations and obtain some parameters from empirical data. wikipedia.org This approach significantly reduces computational time, making it suitable for larger molecules or for complementing more demanding calculations. wikipedia.orgnih.gov

The PM6 (Parameterization Method 6) is a notable semi-empirical method that was developed with an emphasis on biochemical systems, offering good quality for general-purpose modeling. semichem.com It is an advancement over previous methods like AM1 and PM3, with parameters optimized to reproduce experimental data such as heats of formation, dipole moments, and geometries. wikipedia.orgsemichem.com Research on related carpyridine systems has shown that DFT studies can be complemented by semi-empirical calculations using the PM6 method to investigate the stability of stacked structures. researchgate.net These methods are particularly useful for providing a broader, albeit less detailed, overview of the conformational landscape before undertaking more computationally expensive DFT calculations. nih.gov

Molecular Dynamics Simulations to Model Conformational Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the dynamic behavior, conformational changes, and thermodynamic properties of biomolecular systems. nih.govmdpi.com

For a molecule like this compound, MD simulations are invaluable for several reasons:

Conformational Sampling: this compound possesses rotatable bonds, allowing it to adopt various conformations. MD simulations can explore this conformational space, revealing the flexibility of the molecule and the probability of finding it in different shapes. nih.govbiorxiv.org

Solvent Effects: The behavior of a molecule is significantly influenced by its environment. MD simulations explicitly model solvent molecules (typically water), allowing for the study of solvation effects and how they impact this compound's conformation and interactions.

Ligand-Protein Interactions: When studying the interaction of this compound with a biological target, such as a receptor or enzyme, MD simulations can model the dynamic process of binding. nih.gov These simulations can elucidate the stability of the ligand-protein complex, identify key interacting amino acid residues, and predict the binding affinity. nih.govmdpi.com

MD simulations have been instrumental in understanding the conformational changes in proteins upon ligand binding and can generate different conformers for use in ensemble docking approaches. mdpi.com

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations offer a bridge between the accuracy of quantum mechanics and the efficiency of molecular mechanics. mpg.de In this approach, a chemically active region of a large system (e.g., a ligand like this compound and the active site of its target protein) is treated with a high-level QM method, while the remainder of the system (the rest of the protein and solvent) is described by a more computationally efficient MM force field. mpg.denih.gov

This dual-level approach is particularly advantageous for studying chemical reactions or processes that involve changes in electronic structure, such as bond making or breaking, within a biological environment. nih.govrsc.org For this compound, QM/MM simulations would be the method of choice to:

Investigate the mechanism of action at an atomic level if it acts as an enzyme inhibitor.

Accurately model the electronic interactions (e.g., charge transfer) between this compound and its binding site residues.

Calculate the free energy profiles of reactions or binding processes with high accuracy. nih.govnih.gov

QM/MM simulations have been successfully used to distinguish between enzymes that are inhibited by certain drugs and those that can hydrolyze them, by calculating the activation free energies for the chemical reaction. nih.gov

Cheminformatics and Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Cheminformatics applies computational and informational techniques to a range of problems in the field of chemistry. A key area within cheminformatics is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. uclv.edu.cunih.gov

Predicting Biological Activity from Molecular Structure

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. mdpi.comnih.gov The fundamental principle is that the structure of a molecule dictates its properties and, consequently, its biological effects. mdpi.com

For this compound, QSAR studies are used to predict its potential pharmacological effects based on its molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its topology, geometry, and electronic properties. youtube.com

Steps in a Typical QSAR Study for this compound:

Data Set Collection: A dataset of molecules with known biological activities, including this compound and structurally related compounds, is assembled. youtube.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule in the dataset.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the observed biological activity. nih.govyoutube.com

Model Validation: The predictive power of the model is rigorously tested. mdpi.com

QSAR models have been applied to piperidine (B6355638) derivatives to predict their activity. clinmedkaz.org Specifically, this compound has been included in QSAR analyses to assess the pharmacological properties of Novel Psychoactive Substances and in studies of compounds with potential analgesic activity. herts.ac.ukuclv.edu.cu Tools like PASS (Prediction of Activity Spectra for Substances) use a substance's structural formula to predict a wide spectrum of biological activities based on structure-activity relationships from a large database. clinmedkaz.orgbmc-rm.orggenexplain.com

Correlation with Functional Features and Dynamic Ensembles

More advanced computational approaches seek to establish a deeper correlation between a molecule's chemical structure and its functional effects by considering the dynamic nature of both the ligand and its biological target. acs.org Protein dynamics are a key feature linked to their function, and the binding of a ligand can select specific conformational states from the protein's dynamic ensemble. acs.org

This approach moves beyond static structures to understand how a ligand like this compound might influence the dynamic behavior of its target protein. sc.edu By combining cheminformatics with experimental data (like NMR) and computational methods (like MD simulations), it's possible to build models that connect a ligand's structure to the dynamic ensemble of the target protein, which in turn dictates the functional outcome, such as potency or selectivity. acs.org This "structure-dynamics-function" relationship provides a more nuanced understanding of a drug's mechanism of action and can guide the design of new molecules with specific functional profiles. acs.orgaps.orgcopernicus.org

Supramolecular Assembly and Self Organization Principles of Carperidine Carpyridine

Shape-Assisted Self-Assembly (SASA) Mechanisms

The concept of Shape-Assisted Self-Assembly (SASA) is central to understanding the supramolecular chemistry of carperidine (B1618820). nih.govresearchgate.net This mechanism leverages the unique molecular topography of the this compound core to direct and enhance weak intermolecular interactions, leading to the formation of well-ordered assemblies. nih.govresearchgate.net

Role of Molecular Curvature in Governing Weak Interactions

The inherent saddle shape of the this compound molecule plays a crucial role in its self-assembly. thesciencebreaker.orgnih.govacs.org This negative curvature creates a specific topographical profile that geometrically restricts the translational and rotational freedom of individual molecules when they aggregate. nih.govacs.org By limiting these degrees of freedom, the saddle shape enhances the effectiveness of weak, non-directional forces, fostering a higher degree of order within the resulting structures. nih.gov This principle of using molecular shape to guide assembly is a key aspect of SASA. nih.govresearchgate.net The curvature nurtures the formation of loose columnar structures that can then organize into larger two-dimensional arrangements. nih.gov

π–π Stacking Interactions in Assembly Formation

The association of this compound molecules is primarily driven by π–π stacking interactions between their aromatic cores. nih.govresearchgate.netacs.org These interactions, occurring between the curved π-surfaces of the macrocycles, lead to the formation of one-dimensional columnar stacks. thesciencebreaker.orgnih.govresearchgate.net The saddle-shaped topography of this compound influences these stacking interactions, promoting a more defined arrangement compared to flat aromatic molecules which can more easily slide past one another. thesciencebreaker.org In the absence of strong, directional interactions like hydrogen bonds, these π–π stacking forces are the main driving force for the initial one-dimensional growth of the supramolecular polymer. researchgate.netresearchgate.netnih.gov

Formation of Higher-Order Supramolecular Architectures

The initial self-assembly of this compound monomers into columnar stacks serves as the foundation for the construction of more complex, higher-order supramolecular architectures. These can range from one-dimensional fibers to two-dimensional nanosheets, depending on the specific conditions and molecular design. thesciencebreaker.orgacs.orgchemrxiv.org

One-Dimensional (1D) Supramolecular Polymers and Fibers

Under certain conditions, the self-assembly of this compound can be directed to favor the formation of one-dimensional supramolecular polymers and fibers. thesciencebreaker.orgacs.orgchemrxiv.org This is achieved by promoting the columnar growth driven by π–π stacking while inhibiting the lateral association between these columns. uzh.ch For instance, the introduction of additional alkyl chains on the periphery of the this compound macrocycle can sterically hinder the side-by-side packing of the columns, leading to the formation of distinct 1D fibers. uzh.chresearchgate.net These fibers can extend to micrometer lengths while maintaining a molecularly thin profile. uzh.chchemrxiv.org The thermodynamic parameters of the self-assembly process for these 1D polymers have been found to be comparable to those of systems driven by stronger hydrogen-bonding interactions. uzh.ch

Two-Dimensional (2D) Nanosheets and Their Structural Integrity

This compound derivatives are also known to form two-dimensional (2D) nanosheets. thesciencebreaker.orgresearchgate.netacs.org These structures arise from the lateral association of the initially formed 1D columnar stacks, a process facilitated by van der Waals interactions between the peripheral sidechains. nih.govresearchgate.net The resulting nanosheets are molecularly thin and can span several micrometers in length. uzh.chchemrxiv.org

The structural integrity and local organization of these nanosheets can be influenced by the environment. For example, in the presence of water, the self-assembly mechanism can change significantly. acs.orgfigshare.com Under dry conditions, the assembly is dominated by π–π interactions between the curved surfaces of the this compound molecules. acs.orgfigshare.comnih.gov However, in a "wet" environment, water molecules can co-assemble with the this compound monomers, forming a hydrogen-bonded network that reinforces the structure and leads to perfectly linear and eclipsed columns. acs.orgfigshare.comnih.govchemrxiv.org This demonstrates the remarkable versatility of this compound's self-assembly, where the final architecture can be tuned by the surrounding conditions. acs.org The stability of these nanosheets has been observed to be greater when formed under dry conditions. acs.org

Role of Solvent and Environmental Conditions in Assembly

The self-assembly of this compound and its derivatives is highly sensitive to the surrounding solvent and environmental conditions. The presence or absence of molecules like water can fundamentally alter the non-covalent interactions driving the assembly, leading to significant changes in the final supramolecular architecture.

Influence of Water on Self-Assembly and Network Formation

Water plays a crucial role in the supramolecular polymerization of this compound, acting not just as a solvent but as an integral co-monomer. figshare.comacs.orgchemrxiv.org The extent of wetness in the solvent can dictate the local organization of the assembled structures. figshare.comacs.org While self-assembly can occur in dry, aprotic solvents like toluene (B28343) through π–π interactions, the introduction of water leads to the formation of distinct, highly organized nanosheets. figshare.comacs.orgchemrxiv.org In some this compound systems, water has been found to have a marginal but noticeable effect on the aggregation process. chemrxiv.org The impact of water is so significant that it can promote or hinder self-assembly, or even trigger a change in the assembly mode upon its addition. chemrxiv.org For certain derivatives, the self-assembly process is studied in dried solvents to minimize water's influence, which is known to potentially have a detrimental effect on the resulting assemblies. chemrxiv.org

Hydrogen-Bonded Water-to-Carpyridine-Core Networks

In the presence of sufficient water, this compound assemblies are dominated by a robust hydrogen-bonding network. figshare.comacs.orgchemrxiv.org Specifically, a single water molecule can co-assemble with two this compound macrocycles, forming a bridge that holds the structure together. acs.orgchemrxiv.org This network consists of hydrogen bonds from the carbazole (B46965) N–H groups of the this compound to the oxygen atom of the water molecule, and from the hydrogen atoms of the water molecule to the pyridine (B92270) nitrogen atoms of an adjacent this compound. acs.orgchemrxiv.org This hydrogen-bonded network effectively overcomes the π–π interactions that are responsible for assembly in dry conditions. acs.orgchemrxiv.org The resulting structure features perfectly linear, eclipsed columns of this compound molecules reinforced by the intercalated water. figshare.comacs.orgchemrxiv.org This direct coordination of water molecules to the monomer is a key mechanism that facilitates or disrupts the assembly process. chemrxiv.org

Interaction TypeDonorAcceptorBond Length (Å)Reference
Hydrogen BondCarbazole N-HWater Oxygen2.06 acs.org, chemrxiv.org
Hydrogen BondWater HydrogenPyridine Nitrogen2.40 acs.org, chemrxiv.org

Polymorphism and Interconversion of Assembled Phases

This compound systems exhibit polymorphism, meaning they can exist in different crystalline or assembled phases. figshare.comacs.org The phases formed in "wet" and "dry" conditions represent two distinct polymorphs. figshare.comacs.org The "dry" phase is characterized by stacks formed through π–π interactions between the curved macrocyclic surfaces. figshare.comacs.org In contrast, the "wet" phase is defined by the hydrogen-bonded water-to-carpyridine-core network. figshare.comacs.orgchemrxiv.org

Crucially, these phases are interconvertible. The "wet" phase can be transformed into the "dry" phase through a process of vapor annealing, which removes the intercalated water molecules. figshare.comacs.org This interconversion indicates an accessible energy surface between the polymorphic states. figshare.comacs.org Thermal analysis of some this compound derivatives has also shown several phase transitions, with at least two different semi-crystalline phases observed, further supporting the existence of polymorphism. nih.gov The ability to switch between these phases by controlling environmental factors like humidity is a key feature of this compound's supramolecular behavior. figshare.comacs.org

Controlling Assembly Dimension and Packing Modes

The unique saddle shape of the this compound core, combined with strategic chemical modifications, allows for precise control over the dimensionality and packing arrangement of its supramolecular assemblies. researchgate.netuzh.ch This control is achieved by modulating the weak non-covalent interactions that guide the self-organization process. nih.gov

Restriction to One-Dimensional Arrangement

While this compound derivatives with alkyl chains on the carbazole units typically form two-dimensional (2D) nanosheets, the dimensionality can be restricted to a one-dimensional (1D) arrangement. researchgate.netresearchgate.net This is achieved by introducing additional aliphatic chains at the para-positions of the pyridine rings. researchgate.netuzh.chresearchgate.net These substitutions effectively block the lateral association between the columnar stacks that are initially formed through π-π interactions. researchgate.netresearchgate.net By preventing the van der Waals interactions that would normally cause the columns to coalesce into sheets, the assembly is confined to 1D growth, resulting in the formation of supramolecular fibers. researchgate.netresearchgate.net This strategy highlights how minor structural changes can be used to control the dimensionality of the final supramolecular polymer. researchgate.net

Eclipsed and Slipped Antiparallel Columnar Packing

This compound assemblies exhibit several distinct packing modes, primarily dictated by environmental conditions and the nature of their sidechains. acs.orgchemrxiv.org

Eclipsed Packing: In the presence of water, this compound molecules form perfectly eclipsed antiparallel columns. acs.orgchemrxiv.org The intercalated water molecule acts as a template, creating a hydrogen-bonding network that nullifies any rotational or translational offsets between the macrocycles. acs.orgchemrxiv.org This results in a highly ordered, linear arrangement where the saddle-shaped cores are perfectly aligned. acs.orgchemrxiv.org The inter-macrocycle distance in this wet phase is 4.22 Å. acs.orgchemrxiv.org

Slipped Antiparallel Packing: Under dry conditions, the assembly is governed by π–π interactions, leading to a slipped columnar packing. acs.orgnih.gov Single crystal structures of a hexyl-substituted this compound (2H-Car-C6) show a "slipped" stack arrangement. nih.gov In some instances, even with an intercalated water molecule, slightly slipped antiparallel columns can form, where small translational offsets lead to an average rotation of 5.6° between carpyridines. acs.org Other derivatives form zig-zagged antiparallel columnar arrays. researchgate.net A key feature across these structures is the retention of the orientation of the this compound cores, with minimal rotation between adjacent monomers within a stack. nih.govresearchgate.net The inter-macrocycle distance in a dry sample was observed to be 3.81 Å. acs.org

Packing ModeConditionsKey InteractionsInter-planar Distance (Å)Rotational OffsetReference
Eclipsed AntiparallelWet (Toluene with water)Hydrogen Bonding4.22None acs.org, chemrxiv.org
Slipped AntiparallelDry (Toluene)π–π Stacking3.81Present acs.org, nih.gov
Slightly Slipped AntiparallelLow Temperature (with water)Hydrogen Bonding & π–π Stacking-~5.6° acs.org
Zig-zagged AntiparallelToluene/Methanolπ–π Stacking & Van der Waals-< 8.5° researchgate.net

Formation of Porous Channels within Nanosheets

The self-organization of this compound macrocycles into two-dimensional (2D) nanosheets can result in the formation of highly ordered, porous structures. The generation of these channels is not inherent to all this compound assemblies but is critically dependent on the environmental conditions during the self-assembly process, particularly the presence of water. figshare.comacs.orgchemrxiv.org Research has revealed that water can act as a crucial component—effectively a comonomer—in the supramolecular polymerization of this compound, fundamentally altering the packing architecture to create well-defined voids. acs.orgchemrxiv.org

Structural analysis using advanced techniques like electron diffraction has been pivotal in understanding these porous architectures, as classical methods often failed to resolve the nuanced structural differences. acs.orgchemrxiv.org Under anhydrous (dry) conditions, this compound molecules typically stack through π–π interactions between their curved saddle-shaped surfaces. figshare.comacs.org However, in aqueous (wet) environments, a different assembly mechanism dominates. Water molecules intercalate between the this compound units, forming a hydrogen-bonded network that connects the cores of the macrocycles. figshare.comacs.orgchemrxiv.org This interaction is strong enough to overcome the standard π–π stacking forces and enforces a perfectly linear, eclipsed columnar arrangement. figshare.comacs.org

This precise, water-mediated alignment fundamentally alters the lateral packing of the this compound columns. The result is the formation of voids between the columnar arrays that propagate throughout the entire nanosheet structure. acs.org These voids constitute one-dimensional (1D) porous channels within the material. acs.orgchemrxiv.org The discovery of these water-containing nanosheets with porous channels opens possibilities for applications in host-guest chemistry, such as the adsorption of gas molecules within the material. acs.orgchemrxiv.org

The table below summarizes the influence of solvent conditions on the resulting nanosheet structure.

ConditionPrimary InteractionColumnar ArrangementResulting Structure
Dry Conditions π–π interactions between curved macrocycle surfaces. figshare.comacs.orgSlipped or zig-zagged antiparallel columns. nih.govresearchgate.netNon-porous 2D nanosheet. figshare.comchemrxiv.org
Wet Conditions Hydrogen-bonded water-to-carperidine core network. figshare.comacs.orgchemrxiv.orgPerfectly linear, eclipsed columns. figshare.comchemrxiv.orgNanosheet with 1D porous channels. acs.orgchemrxiv.org

Detailed Research Findings

Detailed structural investigations have provided quantitative data on the nature of these porous channels. Electron diffraction studies have been instrumental in elucidating the crystal structure of the "wet" phase, revealing specific details about the channel dimensions and the interactions that create them. A single water molecule positioned between two this compound macrocycles holds the structure together, nullifying the rotational and translational offsets that are typically observed in dry assemblies. acs.org This precise arrangement leads to the formation of the porous channels, which have been calculated to account for a significant volume of the crystal unit cell. acs.orgchemrxiv.org The transition from the porous "wet" phase to the non-porous "dry" phase has been shown to be reversible through vapor annealing, highlighting an accessible energy surface for this polymorphism. figshare.comresearchgate.net

The following table presents key research findings related to the structural characteristics of these porous nanosheets.

Structural ParameterFinding/ValueMethod of Determination
Pore Formation Mechanism Intercalation of water molecules creates voids between columnar arrays. acs.orgchemrxiv.orgElectron Diffraction acs.org
Channel Dimensionality 1D channels propagated throughout the nanosheet. acs.orgchemrxiv.orgElectron Diffraction, μ-ED acs.org
Pore Volume Channels account for 14% of the unit cell volume. acs.orgchemrxiv.orgCrystallographic Analysis acs.org
Intermolecular Forces Hydrogen bonds between water and this compound cores override π–π interactions. acs.orgElectron Diffraction acs.org
Potential Application Host-guest chemistry, such as gas adsorption. acs.orgchemrxiv.orgresearchgate.netStructural Inference acs.org

Biological and Pharmacological Investigations Preclinical and in Vitro Research

Carperidine (B1618820) as an Opioid Analgesic: Classification and Receptor Binding Research

This compound is classified as a synthetic opioid analgesic. Its chemical structure and pharmacological activity are closely related to other compounds in the phenylpiperidine class, which includes well-known analgesics.

This compound, with the chemical name ethyl 1-(2-carbamylethyl)-4-phenylpiperidine-4-carboxylate, is a 4-phenylpiperidine (B165713) derivative. mdpi.com It is structurally related to pethidine (also known as meperidine), a widely used synthetic opioid. researchgate.net The core structure of these compounds features a phenyl group and a carboxylate group attached to the 4-position of a piperidine (B6355638) ring. This compound can be synthesized from norpethidine, a key intermediate and metabolite of pethidine. zenodo.org This chemical lineage places this compound within a well-established family of opioid analgesics. researchgate.net

The affinity of a compound for opioid receptors is typically determined through in vitro competitive binding assays. These experiments measure how effectively a compound displaces a radiolabeled ligand from specific opioid receptors (μ, δ, and κ) in preparations of brain tissue or cell membranes expressing recombinant human opioid receptors. zenodo.orgnih.gov The resulting inhibition constant (Ki) value indicates the compound's binding affinity; a lower Ki value signifies a higher affinity. zenodo.org

While this compound is presumed to interact with opioid receptors due to its structural similarity to pethidine, specific binding affinity data (Ki values) for this compound at the μ (mu), δ (delta), and κ (kappa) opioid receptors are not extensively documented in publicly available scientific literature. For context, pethidine itself demonstrates a relatively lower affinity for the human mu-opioid receptor (MOR) compared to other opioids. In a standardized assay using cell membranes with recombinant human MOR, pethidine exhibited a Ki value greater than 100 nM. zenodo.org This contrasts with high-affinity opioids like hydromorphone (Ki = 0.6 nM) and morphine (Ki = 1.2 nM). nih.gov The binding profiles of various reference opioids are provided in Table 1 for comparison.

Table 1: Mu-Opioid Receptor (MOR) Binding Affinities of Selected Opioids This table provides reference data for related compounds, as specific data for this compound is not widely available. Data is from studies on rat brain homogenates or recombinant human mu-opioid receptors.

CompoundBinding Affinity (Ki, nM)Source
Morphine1.2 nih.gov
Pethidine (Meperidine)>100 zenodo.org
Hydromorphone0.6 nih.gov
Fentanyl242.5 ± 102.5 (δ receptor) d-nb.info
Sufentanil<1 zenodo.org
Codeine>100 zenodo.org

Opioids exert their effects by acting as agonists at opioid receptors, which are a class of G protein-coupled receptors (GPCRs). mdpi.comwikipedia.org The analgesic effects of most clinically used opioids, particularly those in the phenylpiperidine class, are primarily mediated through agonist activity at the μ-opioid receptor. wikipedia.orgpainphysicianjournal.com

Upon an agonist, such as morphine or presumably this compound, binding to the μ-opioid receptor, the receptor undergoes a conformational change. mdpi.com This change triggers intracellular signaling cascades. The associated inhibitory G-protein (Gi/Go) is activated, leading to the inhibition of the enzyme adenylyl cyclase, which in turn reduces intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). painphysicianjournal.com This activation also modulates ion channel activity, primarily by increasing potassium (K+) conductance, which hyperpolarizes the neuron, and inhibiting voltage-gated calcium (Ca2+) channels, which reduces neurotransmitter release from presynaptic terminals. painphysicianjournal.com The net effect is a reduction in neuronal excitability and the inhibition of pain signaling pathways. painphysicianjournal.com

Functional assays, such as [³⁵S]GTPγS binding or cAMP inhibition assays, are used to determine a compound's efficacy (its ability to activate the receptor) and classify it as a full agonist, partial agonist, or antagonist. elifesciences.orgnih.gov While this compound is expected to function as a μ-opioid receptor agonist based on its chemical family, specific experimental data from such functional assays characterizing its profile as a full or partial agonist are not found in the reviewed literature.

In Vitro and Preclinical Studies on Cellular and Molecular Targets

Preclinical research is essential to characterize the biological effects of a new chemical entity before it can be considered for human trials. This involves studies in cellular systems and non-human animal models. dergipark.org.tr

The biological activity of a potential analgesic is assessed in vivo using various animal models to predict its efficacy. nih.gov These models typically involve rodents (mice and rats) and measure their behavioral responses to noxious stimuli. dergipark.org.traboutscience.eu Common tests for centrally-acting analgesia include:

Hot Plate Test: This test measures the latency of a nociceptive response (e.g., paw licking, jumping) when the animal is placed on a heated surface. An effective analgesic increases this response latency. aboutscience.eu

Tail-Flick and Tail-Immersion Tests: These procedures involve applying thermal stimuli to the animal's tail and measuring the time it takes for the animal to withdraw its tail. researchgate.net Opioid analgesics typically prolong this withdrawal time.

These preclinical procedures are used to establish a compound's analgesic properties and potency. nih.gov Despite its classification as an opioid, specific preclinical studies detailing the analgesic activity or other biological effects of this compound in such non-human models are not documented in the available scientific literature.

Target engagement studies are designed to confirm that a drug interacts with its intended molecular target within a cellular or in vivo environment. njppp.com These studies provide crucial evidence of the drug's mechanism of action and help to correlate target binding with the observed pharmacological effect. njppp.com

For opioid receptor ligands, methods like Positron Emission Tomography (PET) can be used to measure receptor occupancy in the brain of living subjects. ohsu.edu In vitro techniques such as the Cellular Thermal Shift Assay (CETSA) can also demonstrate drug binding to a target protein in intact cells by measuring the increased thermal stability of the protein when the drug is bound. frontiersin.org These studies are a key step in drug development, confirming that the compound reaches and binds to its intended target. njppp.com There are currently no publicly available target engagement studies for this compound to confirm its binding to opioid receptors in a cellular or in vivo context.

In vitro Studies on Functional Selectivity

Detailed in vitro studies investigating the functional selectivity of this compound at opioid receptors are not extensively available in publicly accessible scientific literature. Functional selectivity, also known as biased agonism, describes the ability of a ligand to preferentially activate certain signaling pathways over others upon binding to a receptor. This phenomenon is of significant interest in opioid research, as it holds the potential to develop analgesics with fewer side effects, such as respiratory depression or tolerance. wikipedia.org While the broader class of opioids is known to exhibit functional selectivity, specific data quantifying this for this compound, including its potential bias towards G-protein signaling versus β-arrestin recruitment at the mu-opioid receptor, remains to be elucidated through dedicated preclinical research. wikipedia.org

Structure-Activity Relationships (SAR) in Biological Contexts

A comprehensive analysis of the structure-activity relationships (SAR) for this compound is limited due to the scarcity of published studies on its analogues. SAR studies are fundamental in medicinal chemistry for understanding how specific structural features of a molecule contribute to its biological activity, guiding the design of more potent and selective compounds. nih.govpainphysicianjournal.com

Correlating Structural Elements with Biological Reactivity

Impact of Structural Modifications on Target Interaction

Information regarding the synthesis and biological evaluation of specific this compound analogues is not detailed in the available literature. Research on closely related compounds, such as fentanyl derivatives, has demonstrated that modifications to the N-phenethyl group and substitutions on the piperidine ring can significantly alter binding affinity for the mu-opioid receptor. plos.org For instance, the addition of a methyl ester at the 4-position of the piperidine ring in fentanyl to create carfentanil dramatically increases binding affinity. plos.orgmdpi.com While these general principles of SAR within the opioid class are well-established, their specific application and the quantitative impact of modifying this compound's structure on its interaction with opioid receptors have not been publicly documented.

Analytical Methodologies for Carperidine Research

Spectroscopic Methods for Characterization in Research

Spectroscopic techniques are invaluable for elucidating the molecular structure and photophysical properties of Carperidine (B1618820). These methods rely on the interaction of electromagnetic radiation with the compound to generate a characteristic spectrum.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. technologynetworks.commt.com This method is instrumental in providing both qualitative and quantitative data about a compound. libretexts.org The principle behind UV-Vis spectroscopy lies in the ability of molecules to absorb light energy, which promotes electrons to higher energy states. libretexts.org The resulting absorption spectrum, a plot of absorbance versus wavelength, can reveal characteristic peaks that aid in the identification of the substance. azooptics.com For quantitative analysis, the Beer-Lambert law is often applied, which establishes a linear relationship between the absorbance and the concentration of an absorbing species. mt.com

In the context of this compound research, UV-Vis spectroscopy is a foundational tool. It can be used to determine the presence of specific chromophores within the molecule by identifying the wavelengths at which maximum absorbance occurs. The technique is also employed to ascertain the concentration of this compound in a solution, a critical parameter in many experimental setups. libretexts.org

Fluorescence Spectroscopy and Quantum Yield Determination

Fluorescence spectroscopy is a highly sensitive technique used to study the fluorescence properties of molecules. core.ac.ukjasco-global.com It involves exciting a sample with a beam of light and measuring the emitted light, which is typically of a longer wavelength. jasco-global.com This method can provide a wealth of information about the molecular environment, including conformational changes and interactions with other molecules. jasco-global.comnih.gov The primary parameters measured in fluorescence spectroscopy include the excitation and emission spectra, fluorescence lifetime, quantum yield, and anisotropy. researchgate.net

A key parameter derived from fluorescence spectroscopy is the quantum yield (Φ), which is the ratio of the number of photons emitted to the number of photons absorbed. edinst.comshimadzu.com It provides a direct measure of the efficiency of the fluorescence process. edinst.com The quantum yield can be determined using either an absolute method, often involving an integrating sphere, or a relative method. shimadzu.comd-nb.info The relative method, which is more common, involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield. edinst.comhoriba.com

For this compound, fluorescence spectroscopy can be used to characterize its intrinsic fluorescence or the fluorescence of a labeled derivative. This information is valuable for understanding its photophysical behavior and for developing sensitive analytical assays.

Raman Spectroscopy for Crystallization Studies

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of molecules. spectroscopyonline.com It is particularly useful for studying the crystalline structure and polymorphism of pharmaceutical compounds. spectroscopyonline.comperkinelmer.cl The technique involves irradiating a sample with a monochromatic laser and analyzing the inelastically scattered light. spectroscopyonline.com The resulting Raman spectrum contains peaks that correspond to specific molecular vibrations, offering a fingerprint of the compound's structure. perkinelmer.cl

In the context of crystallization studies, Raman spectroscopy can be used to monitor the transformation of a compound from an amorphous to a crystalline state or between different polymorphic forms in real-time. researchgate.netnih.gov Low-frequency Raman spectroscopy, in particular, is sensitive to lattice vibrations and provides valuable insights into the crystalline structure. nih.gov The technique can be used to identify different polymorphs, assess the degree of crystallinity, and study the kinetics of crystallization. spectroscopyonline.comperkinelmer.cl

For this compound, Raman spectroscopy is a powerful tool for solid-state characterization. It can be employed to ensure the desired crystalline form is produced and to monitor its stability over time.

Chromatographic Techniques for Purity and Separation in Research

Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture. iipseries.orgoup.com.au These methods are based on the differential partitioning of analytes between a stationary phase and a mobile phase. ccamp.res.in

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Purity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. chemyx.comwikipedia.org This combination provides a high degree of sensitivity and specificity for the analysis of complex mixtures. resolvemass.cappd.com In LC-MS, the sample is first separated by the liquid chromatograph, and the eluting components are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio. chemyx.comresolvemass.ca

LC-MS is widely used in pharmaceutical analysis for impurity profiling, stability testing, and the identification of metabolites. resolvemass.carjptonline.org It can provide information about the molecular weight, structure, and quantity of the components in a sample. rjptonline.org The high sensitivity of LC-MS allows for the detection of trace-level impurities, which is crucial for ensuring the safety and efficacy of a drug. resolvemass.ca

In this compound research, LC-MS is an indispensable tool for confirming the identity of the synthesized compound and for assessing its purity. It allows for the separation and identification of any process-related impurities or degradation products.

Table 1: Comparison of Analytical Techniques for this compound Research

Technique Information Provided Application in this compound Research
UV-Vis Spectroscopy Light absorption properties, concentration Qualitative identification, Quantitative analysis
Fluorescence Spectroscopy Emission properties, quantum yield Characterization of photophysical properties
Raman Spectroscopy Vibrational modes, crystalline structure Solid-state characterization, polymorphism studies
LC-MS Separation of components, molecular weight Identity confirmation, Purity assessment, Impurity profiling

| Gel Permeation Chromatography (GPC) | Molecular weight distribution of polymers | Analysis of polymeric drug delivery systems (if applicable) |

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), is a technique used to separate molecules based on their size or hydrodynamic volume. wikipedia.orgresolvemass.ca It is particularly useful for the analysis of polymers and macromolecules. wikipedia.orgyoutube.com In GPC, the sample is passed through a column packed with porous gel beads. Larger molecules, which are excluded from the pores, travel a shorter path and elute first, while smaller molecules, which can enter the pores, have a longer retention time. wikipedia.orgresolvemass.ca

GPC is widely used to determine the molecular weight distribution of polymers, which is a critical parameter affecting their physical properties. resolvemass.capolymerchar.com The technique provides information on the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI). resolvemass.ca

While the direct application of GPC to a small molecule like this compound itself is not typical, it would be a crucial analytical method if this compound were to be incorporated into a polymeric drug delivery system. In such cases, GPC would be used to characterize the polymer carrier and to study the encapsulation and release of the drug.

Micro-Electron Diffraction (µ-ED) for Structural Analysis of Assemblies

Micro-Electron Diffraction (µ-ED) is a powerful technique for determining the atomic-resolution structures of small molecules and their assemblies from nanocrystals often smaller than 200 nanometers. thermofisher.com This method is particularly advantageous when traditional X-ray crystallography is not feasible due to the difficulty in growing large, high-quality crystals. frontiersin.orgdectris.com The significantly stronger interaction of electrons with matter compared to X-rays allows for the analysis of much smaller crystals. thermofisher.comjeol.com

In this compound research, µ-ED has been instrumental in revealing the detailed molecular packing within self-assembled nanosheets. acs.org For instance, the structure of nanosheets formed from 2H-Car-Ph in the presence of water was determined using µ-ED, revealing that this compound molecules form perfectly eclipsed antiparallel columns. acs.org This arrangement is stabilized by hydrogen-bonding interactions with water molecules co-assembling within the central cavity of the macrocycle. acs.org

The µ-ED technique involves continuously rotating a crystalline specimen in an electron beam and recording the resulting diffraction patterns. jeol.commtoz-biolabs.com This process helps to reduce the effects of dynamical diffraction, allowing for the application of crystallographic methods typically used for X-ray diffraction data to determine the crystal structure. jeol.com

Key Findings from µ-ED Analysis of this compound Assemblies:

Sample ConditionMolecular ArrangementKey InteractionsReference
Dry Toluene (B28343)Antiparallel columnar arrays with a slight lateral offsetπ–π interactions acs.org
Wet ToluenePerfectly eclipsed antiparallel columnsHydrogen-bonding with co-assembling water molecules acs.org

Transmission Electron Microscopy (TEM) for Nanosheet and Fiber Visualization

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides detailed morphological and structural information about materials by transmitting a beam of electrons through an ultrathin specimen. atriainnovation.commicro.org.auuni-due.de It is capable of visualizing structures at the nanoscale, making it an essential tool for characterizing the self-assembled structures of this compound derivatives, such as nanosheets and fibers. acs.orgchemrxiv.org

In the study of this compound, TEM has been used to visualize the formation of multi-micrometer long nanosheets when this compound solutions are dropcast onto a TEM grid. acs.org For example, solutions of 2H-Car-Ph in both dry and wet toluene were shown to form rectangular nanosheets with well-defined edges. acs.org The thickness and uniformity of these assemblies are often confirmed by atomic force microscopy (AFM). acs.org

Furthermore, TEM, in conjunction with selected area electron diffraction (SAED), provides insights into the molecular structure within the observed nanosheets and fibers. acs.orgresearchgate.net SAED patterns can reveal the crystallinity and packing arrangement of the molecules within the assembled structures. acs.orgresearchgate.net However, in some cases, such as with 2H-Car-C10, diffraction may not be observed under TEM. researchgate.netresearchgate.net The formation of either 1D fibers or 2D nanosheets can be controlled by modifying the this compound structure, for instance, by adding or altering alkyl chains, which hinders the lateral aggregation necessary for nanosheet formation. chemrxiv.org

Summary of TEM Observations on this compound Assemblies:

This compound DerivativeSolvent ConditionObserved StructureReference
2H-Car-PhDry TolueneRectangular nanosheets acs.org
2H-Car-PhWet TolueneRectangular nanosheets with smoother edges acs.org
2H-Car-C6-C6Dry Toluene1D Supramolecular polymers (fibers) chemrxiv.org
2H-Car-C10TolueneNo diffraction observed researchgate.netresearchgate.net

Thermal Analysis (e.g., Differential Scanning Calorimetry, DSC)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC), are used to study the thermal properties of materials, including phase transitions and stability. torontech.comnetzsch.comperkinelmer.com DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of characteristic properties like melting points, crystallization events, and glass transition temperatures. wikipedia.orglinseis.com

In the context of this compound research, while specific DSC data for this compound itself is not detailed in the provided search results, the principles of DSC are highly relevant for characterizing the thermal behavior of its self-assembled structures. For related compounds, such as 4'-(isoquinolin-4-yl)-4,2':6',4''-terpyridine, DSC has been used to monitor temperature-induced phase transitions. nih.govresearchgate.net For this terpyridine compound, a reversible first-order single-crystal to single-crystal phase transition was observed in the range of 273-275 K, with an enthalpy change of 0.72 (6) kJ mol⁻¹. nih.govresearchgate.net This demonstrates the utility of DSC in identifying and quantifying the energetic changes associated with structural transformations in complex organic molecules.

The study of such phase transitions is crucial for understanding the stability and potential applications of materials under varying thermal conditions. wikipedia.org The data obtained from DSC can reveal how molecular packing and interactions change with temperature, providing valuable information for the design of materials with specific thermal properties.

Structure Property Relationships Spr and Material Science Applications

Influence of Molecular Shape and Substituents on Self-Assembly

The self-assembly of carperidine (B1618820) is profoundly influenced by its distinct saddle-shaped molecular geometry and the nature of its peripheral substituents. The curvature of the macrocyclic core acts as a rotational lock, promoting the formation of 1D columnar stacks through π-π interactions between the curved surfaces. researchgate.netnih.gov This initial assembly is then influenced by weaker van der Waals forces between substituents, which can guide the organization of these columns into higher-order structures. chemrxiv.orgnih.gov

The strategic placement and type of substituent chains are critical in directing the dimensionality of the final supramolecular structure. This principle has been demonstrated through the synthesis of various carpyridine derivatives:

2D Nanosheet Formation: When alkyl chains are placed on the carbazole (B46965) units, the carpyridine monomers first form loose columnar stacks. These stacks then associate laterally through van der Waals interactions between the sidechains, resulting in the formation of two-dimensional (2D) supramolecular nanosheets that can be micrometers in length and molecularly thin. uzh.chchemrxiv.org This process highlights a multi-stage assembly where the shape first dictates 1D growth, which is then expanded into 2D through sidechain interactions. researchgate.net

1D Fiber Formation: By introducing additional alkyl chains to the para-positions of the pyridine (B92270) rings, the lateral association between the columnar stacks can be effectively blocked. chemrxiv.orgresearchgate.net This modification results in the formation of classical one-dimensional (1D) supramolecular polymers, or fibers, as the steric hindrance from the extra chains prevents the 2D sheet formation observed in other derivatives. researchgate.netresearchgate.net

The sensitivity of the self-assembly process to minor structural changes is a key feature of these weakly associated systems. researchgate.netchemrxiv.org For instance, shortening the alkyl chains on a hexa-substituted this compound from hexyl (in 2H-Car-C6-C6) to butyl (in 2H-Car-C4-C4) has a significant impact on the stability and formation of the resulting 1D polymers. chemrxiv.orgresearchgate.net Despite the absence of strong, directional forces, the calculated interaction energies in these shape-assisted assemblies are remarkably high, sometimes comparable to those found in systems driven by hydrogen bonding. researchgate.netnih.govresearchgate.net

Table 1: Influence of Substituent Placement on this compound Self-Assembly
This compound Derivative TypeSubstituent PositionPrimary InteractionResulting Supramolecular StructureReference
Alkyl chains on carbazoles only (e.g., 2H-Car-C6)Carbazole unitsπ-π stacking (core) and lateral van der Waals (sidechains)2D Nanosheets uzh.chchemrxiv.org
Hexa-substituted with alkyl chains (e.g., 2H-Car-C6-C6)Carbazole and Pyridine unitsπ-π stacking (core) with blocked lateral interactions1D Supramolecular Fibers chemrxiv.orgresearchgate.net

Engineering Crystal Morphologies and Porosity

The engineering of crystal morphology and the introduction of porosity are critical aspects of designing functional materials. mdpi.commdpi.com In this compound systems, these properties are intricately linked to the molecular packing, which can be manipulated by both intrinsic molecular features and external conditions. nih.govmdpi.com

Single-crystal X-ray diffraction has revealed that this compound derivatives with alkyl chains (from three carbons and longer) tend to pack into zig-zagged, antiparallel columnar arrays. nih.gov A striking feature within these crystal structures is the consistent orientation of the carpyridine cores, which exhibit minimal rotation relative to one another, a direct consequence of the shape-assisted assembly that forms non-twisting stacks. nih.gov

A remarkable example of engineering this compound's crystal structure involves the use of water as a co-assembling component. acs.orgchemrxiv.org Structural analysis through electron diffraction has identified two distinct polymorphic phases depending on the solvent's water content:

Dry Phase: Under dry conditions, carpyridine molecules form stacks primarily through π-π interactions between their curved surfaces, with an inter-macrocycle distance of approximately 3.81 Å. acs.orgchemrxiv.org

Wet Phase: In the presence of water, a supramolecular copolymer is formed where water molecules act as monomers. acs.orgchemrxiv.org The water molecule inserts into the central cavity of the carpyridine, forming hydrogen bonds with the carbazole N-H groups (at 2.06 Å) and the pyridine units (at 2.40 Å). acs.orgchemrxiv.org This incorporation forces the carpyridine macrocycles into a perfectly eclipsed, linear columnar arrangement and increases the separation distance to 4.22 Å. acs.orgchemrxiv.org

This ability to incorporate solvent molecules directly into the crystal lattice provides a pathway to engineer crystal morphology and introduce a form of controlled porosity. The transition between these phases highlights the potential for creating transformative porous frameworks where guest molecules can induce structural changes. acs.orgd-nb.info

Table 2: Comparison of "Dry" and "Wet" Crystal Phases of 2H-Car-Ph
Parameter"Dry" Phase"Wet" Phase (with Water)Reference
Dominant Interactionπ-π stackingHydrogen bonding with water acs.orgchemrxiv.org
Columnar ArrangementDisplaced stacksPerfectly eclipsed linear columns acs.orgchemrxiv.org
Inter-macrocycle Distance~3.81 Å4.22 Å acs.orgchemrxiv.org
Key BondsN/ACarbazole N-H···O(water) (2.06 Å), Water H···N(pyridine) (2.40 Å) acs.orgchemrxiv.org

Potential in Supramolecular Material Design (e.g., 1D and 2D materials)

The this compound motif has demonstrated significant potential for the bottom-up design of supramolecular materials with controlled dimensionality. researchgate.net Its versatility allows for the rational synthesis of both 1D and 2D structures by making only minor modifications to the molecular architecture, showcasing the power of molecular shape in materials design. researchgate.netchemrxiv.orgresearchgate.net

The ability to switch between forming 2D nanosheets and 1D fibers is a testament to the delicate balance of non-covalent interactions that can be fine-tuned. chemrxiv.orgresearchgate.net This control is uncommon for a single molecular unit and is achieved by exploiting the foundational principles of shape-assisted self-assembly. chemrxiv.org These ordered assemblies are formed based on weak π-π and van der Waals interactions, without relying on strong, directional forces, which conclusively demonstrates the versatility of using molecular topography as a design principle. chemrxiv.orgnih.gov

The resulting materials, such as the highly ordered 2D nanosheets, are analogous in their high aspect ratio to crystalline sheets formed by stronger metal-ligand interactions, yet they retain the characteristics of soft materials. researchgate.net This combination of long-range order and material softness opens up potential applications in areas like responsive surfaces and molecular transport. nih.gov The development of carpyridine-based materials represents a significant step toward achieving the levels of precision and complexity in non-covalent synthesis that are typically associated with covalent chemistry. researchgate.net

Energy Transfer Mechanisms in Carpyridine Systems (if applicable)

While the mechanical and structural properties of this compound assemblies have been a primary focus, the unique electronic and structural features of the macrocycle also make it a promising candidate for applications involving energy transfer. Research is underway to exploit the this compound scaffold for studying and controlling energy transfer processes through several proposed designs. uzh.ch

One strategy involves synthesizing this compound-based nanorings. The inherent curvature of the monomers is expected to favor the formation of cyclic structures where electronic communication between the units could be enhanced by the complexation of a guest, such as a metal ion, within the central cavity. Such a system would be an ideal platform to study energy transfer from the host nanoring to the guest. uzh.ch

A second approach utilizes a donor-π-acceptor framework. This design involves connecting donor and acceptor moieties to opposite sides of the carpyridine macrocycle. The this compound itself acts as a rigid, conjugated bridge. By selectively metalating the macrocycle, it becomes possible to study the mechanism of energy transfer—whether it occurs through chemical bonds or through space. uzh.ch

The potential mechanisms for energy transfer in these systems would likely involve well-established photophysical processes such as Förster resonance energy transfer (FRET), which depends on dipole-dipole coupling, or Dexter electron exchange, which requires orbital overlap. nih.govnih.gov In complex systems, energy transfer can also proceed through intermediate charge-transfer states localized on the bridging ligand. nih.gov The investigation of these mechanisms within this compound systems is an active area of research. uzh.ch

Design of Stimuli-Responsive Systems

Stimuli-responsive materials, which can change their properties in response to external triggers, are a cornerstone of "smart" material design. thno.orgnih.govwikipedia.org Carpyridine has been shown to be a component of such a system, where its assembly is responsive to the presence of water. acs.orgchemrxiv.org

The transition between the "dry" and "wet" polymorphic phases of phenyl-substituted this compound (2H-Car-Ph) is a clear example of a stimuli-responsive system. acs.org The presence of water in the solvent acts as a chemical stimulus that fundamentally alters the self-assembly pathway and the resulting crystal structure. acs.orgchemrxiv.orgacs.org Instead of simply being a solvent, water becomes an integral part of the structure, acting as a co-monomer in a supramolecular polymerization process. acs.org

Crucially, this structural transformation is reversible. The "wet" phase can be converted back to the "dry" phase through vapor annealing, which removes the incorporated water molecules. acs.org This reversibility indicates an accessible energy surface between the two polymorphic forms and is a key characteristic of a functional stimuli-responsive material. acs.org This finding presents an opportunity to design carpyridine-based systems that can be switched between states, potentially for applications in sensing or controlled release, by responding to changes in their local chemical environment. thno.orgacs.org

Future Research Directions and Unexplored Avenues

Elucidation of Complex Intermolecular Interactions

A foundational step in optimizing any bioactive compound is to thoroughly understand how it interacts with its biological target on a molecular level. For Carperidine (B1618820), which, like its analog pethidine, is understood to act as an agonist at the μ-opioid receptor, future research would need to map these critical interactions. wikipedia.org

Key research in this area would focus on identifying the specific molecular forces that govern the binding of this compound to the receptor. Studies on related analgesics suggest that the interaction between a compound and its receptor surface involves a basic center in the molecule associating with an anionic site on the receptor, reinforced by van der Waals forces from flat aromatic structures. unodc.org Future studies on this compound would aim to:

Identify Key Binding Moieties: Determine which functional groups on the this compound molecule (e.g., the ester, the phenyl group, the tertiary amine) are essential for receptor affinity and activation. Research on similar compounds indicates that the phenolic group, while absent in this compound, is crucial for maximizing potency in other opioids, suggesting that the phenyl group in this compound plays a vital role. cambridge.org

Characterize Non-covalent Bonds: Utilize biophysical techniques like X-ray crystallography or cryo-electron microscopy to visualize the compound within the receptor's binding pocket. This would allow for the precise measurement of hydrogen bonds, ionic interactions, and hydrophobic contacts.

Investigate Allosteric Modulation: Explore whether this compound or its derivatives could interact with secondary sites on the receptor, a concept known as allosteric modulation, which can fine-tune receptor activity.

Understanding these interactions is fundamental to the rational design of new molecules with improved properties. acs.org

Design of Novel this compound Architectures with Tailored Functionalities

Building on a detailed understanding of its intermolecular interactions, future research could focus on designing novel molecular architectures based on the this compound scaffold. The goal of creating new analogs is to improve desired therapeutic effects while minimizing unwanted side effects. gardp.orgwikipedia.org The relationship between a molecule's chemical structure and its biological activity (Structure-Activity Relationship or SAR) is central to this process. gardp.orgwikipedia.orgresearchgate.net

Early research into pethidine-type analgesics demonstrated that modifying the core structure, such as by replacing the N-methyl group with other functional groups like N-2-phenylethyl, can significantly increase analgesic potency. unodc.org A systematic approach to designing new this compound architectures would involve modifying distinct parts of the molecule.

Modification Site on this compound ScaffoldPotential Functional GroupTailored Functionality (Research Goal)Supporting Rationale
N-Alkyl GroupSubstituted Phenylethyl, PyridylethylEnhance receptor affinity and potency.Studies on norpethidine showed that these substitutions can increase analgesic activity compared to the parent compound. unodc.org
Phenyl GroupIntroduction of substituents (e.g., fluoro, hydroxyl)Alter selectivity for different opioid receptor subtypes (μ, δ, κ); modify metabolic stability.Analogs of pethidine with a 4-fluorophenyl group show potent inhibition of monoamine reuptake, a distinct functionality. wikipedia.org
Ester GroupBioisosteric replacement (e.g., with an amide or reversed ester)Improve metabolic stability and alter pharmacokinetic profile.The ester linkage is a common site for metabolic hydrolysis; replacing it can prevent rapid breakdown. wikipedia.orgdrugbank.com

Exploration of New Derivatization Strategies for Enhanced Properties

Derivatization is a process where a molecule is chemically modified to alter its properties, often to improve detection, stability, or biological activity. herts.ac.uk Future research on this compound could explore various derivatization strategies to enhance its physicochemical and pharmacological profile. This process allows medicinal chemists to fine-tune a molecule's characteristics. wikipedia.org

The primary goals of derivatizing this compound would be to:

Improve Metabolic Stability: Pethidine is metabolized in the liver to norpethidine, a toxic metabolite with a long half-life that can cause seizures. wikipedia.org A key goal for this compound would be to develop derivatives that avoid metabolism into similarly toxic compounds.

Enhance Receptor Selectivity: While this compound is a μ-opioid agonist, derivatization could introduce chemical features that increase its selectivity for the μ receptor over delta (δ) and kappa (κ) receptors, potentially reducing certain side effects.

Modify Pharmacokinetics: Chemical modifications can alter how a drug is absorbed, distributed, and eliminated. For instance, adding polar groups could change its solubility and excretion pathway.

Derivatization StrategyExample Reagent/MethodDesired Enhancement
AcylationReaction with acid anhydrides (e.g., acetic anhydride)Produce more stable derivatives compared to silylated counterparts. herts.ac.uk
AlkylationEsterification or replacement of active hydrogensCreate less polar, more volatile compounds with potentially improved chromatographic behavior. herts.ac.uk
FluorinationIntroduction of fluorine atoms to the phenyl ringEnhance binding affinity and metabolic stability by blocking sites of oxidation. wikipedia.org

Advanced Computational Modeling for Predictive Design

Computational modeling has become an indispensable tool in modern drug discovery, allowing researchers to simulate and predict molecular behavior before undertaking costly and time-consuming laboratory synthesis. mdpi.comdiva-portal.orgfrontiersin.org For a compound like this compound, where little specific advanced research is publicly available, computational methods offer an efficient path forward.

Future research would leverage computational techniques to:

Perform Molecular Docking: Simulate the interaction between this compound analogs and the μ-opioid receptor to predict binding affinity and orientation. nih.gov This helps prioritize which novel structures to synthesize.

Conduct Molecular Dynamics (MD) Simulations: Model the dynamic movements of the this compound-receptor complex over time to understand the stability of the interaction and the conformational changes involved in receptor activation. mdpi.com

Develop Quantitative Structure-Activity Relationship (QSAR) Models: Build mathematical models that correlate the chemical structures of a series of this compound derivatives with their measured biological activity. wikipedia.org These models can then predict the activity of new, unsynthesized compounds. herts.ac.uk

Computational TechniqueApplication in this compound ResearchExpected Outcome
Molecular DockingPredicting the binding pose and affinity of new this compound analogs to the opioid receptor. nih.govA ranked list of candidate molecules based on predicted binding strength, guiding synthetic efforts.
Molecular Dynamics (MD)Simulating the stability of the ligand-receptor complex in a biological environment. mdpi.comInsight into the key interactions that maintain binding and the mechanism of receptor activation.
QSAREstablishing a mathematical link between structural features and analgesic potency or side effects. wikipedia.orgA predictive model to design new analogs with optimized potency and a reduced side-effect profile.

Expanding Preclinical Biological Investigations of Mechanism of Action (excluding clinical endpoints)

Before any new drug candidate can be considered for human trials, it must undergo extensive preclinical testing to characterize its biological effects. texilajournal.comoncodesign-services.com This phase provides critical proof-of-concept and safety data. oncodesign-services.comtracercro.com For novel this compound derivatives, a robust preclinical program would be essential to investigate their mechanism of action beyond simple receptor binding.

Key areas for expanded preclinical investigation would include:

Receptor Binding and Functional Assays: In vitro experiments using cell lines that express opioid receptors would be used to quantify the binding affinity (Ki) and functional potency (EC50) of new analogs at μ, δ, and κ receptors.

Metabolite Identification and Profiling: As the metabolite of the related drug pethidine is toxic, it is crucial to study how new this compound derivatives are metabolized. wikipedia.org In vitro studies using liver microsomes and in vivo studies in animal models would identify the major metabolites and assess their own biological activity and toxicity. drugbank.com

Off-Target Screening: To ensure safety, new compounds would be screened against a broad panel of other receptors and enzymes to identify any unintended interactions that could lead to side effects.

In Vivo Target Engagement: In animal models, studies would confirm that the compound reaches the central nervous system and engages with opioid receptors to produce an analgesic effect. tracercro.com This provides the necessary link between in vitro activity and in vivo efficacy. tno.nl

These preclinical studies are designed to build a comprehensive pharmacological profile, providing the evidence needed to determine if a compound is promising enough for further development. elifesciences.org

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Carperidine (CAS 7528-13-4) in academic research?

  • Methodological Answer : Synthesis of this compound typically involves multi-step organic reactions, such as nucleophilic substitution or condensation, under controlled conditions (e.g., inert atmosphere, reflux). Characterization requires spectroscopic validation (NMR, IR) to confirm molecular structure and chromatographic techniques (HPLC, GC-MS) to assess purity (>95%). Reproducibility requires detailed documentation of solvent systems, catalysts, and reaction times. For novel derivatives, elemental analysis and X-ray crystallography are recommended to confirm identity .

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV/Vis detection or liquid chromatography-mass spectrometry (LC-MS) is preferred for pharmacokinetic studies. Sample preparation should include protein precipitation (e.g., acetonitrile) or solid-phase extraction to minimize matrix interference. Method validation must adhere to ICH guidelines, including linearity (R² > 0.99), recovery rates (80–120%), and limits of detection (LOD < 1 ng/mL) .

Q. How should researchers design in vitro assays to evaluate this compound’s receptor-binding specificity?

  • Methodological Answer : Use radioligand binding assays with membrane preparations from target tissues (e.g., CNS receptors). Competitive binding curves should include positive/negative controls (e.g., known agonists/antagonists) and varying this compound concentrations (10⁻¹²–10⁻⁴ M). Data normalization to non-specific binding (NSB) and calculation of IC₅₀/Kᵢ values using software like GraphPad Prism ensures robustness .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological efficacy of this compound across studies?

  • Methodological Answer : Conduct a systematic review with meta-analysis to identify variables causing discrepancies (e.g., dosage ranges, animal models). Statistical tools (Cochran’s Q-test, I² statistic) assess heterogeneity. Experimental replication under standardized conditions (e.g., ISO-certified labs) with blinded data analysis minimizes bias .

Q. What computational strategies are effective for modeling this compound’s structure-activity relationships (SAR)?

  • Methodological Answer : Employ molecular docking (AutoDock Vina) to predict binding affinities to target proteins and molecular dynamics simulations (GROMACS) to assess stability. Quantitative structure-activity relationship (QSAR) models using descriptors like logP and polar surface area can prioritize derivatives for synthesis .

Q. Which methodologies are suitable for evaluating this compound’s synergistic effects with other bioactive compounds?

  • Methodological Answer : Isobolographic analysis or combination index (CI) models (Chou-Talalay method) quantify synergism. Use fixed-ratio designs (e.g., 1:1, 1:3) in cell-based assays (MTT viability tests). Synergy mechanisms (e.g., pharmacokinetic vs. pharmacodynamic) require transcriptomic profiling (RNA-seq) or metabolomic studies .

Q. How can isotopic labeling validate this compound’s metabolic pathways in hepatic microsomes?

  • Methodological Answer : Synthesize deuterated this compound (²H or ¹³C labels) and incubate with human liver microsomes. Track metabolites via LC-HRMS and compare fragmentation patterns with unlabeled analogs. Enzyme inhibition assays (CYP450 isoform-specific inhibitors) identify metabolic enzymes involved .

Guidance for Data Interpretation

  • Handling Contradictions : Apply triangulation by cross-validating results across methodologies (e.g., in vitro, in silico, in vivo). Use sensitivity analysis to test assumptions in computational models .
  • Ethical Compliance : For human cell line studies, obtain IRB approval and adhere to Declaration of Helsinki principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.